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molecular formula C9H8BrN B1343143 2-(4-Bromo-3-methylphenyl)acetonitrile CAS No. 215800-25-2

2-(4-Bromo-3-methylphenyl)acetonitrile

Cat. No. B1343143
M. Wt: 210.07 g/mol
InChI Key: OIBRFAUQTMYQLB-UHFFFAOYSA-N
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Patent
US08093402B2

Procedure details

To a stirred solution of 2-(4-bromo-3-methylphenyl)acetonitrile (11.2 g, 53.3 mmol) in anhydrous DMF (125 mL) is added methyl iodide (13.2 mL, 213 mmol). The solution is cooled to 0° C. and sodium hydride (60% susp. in oil, 3.84 g, 160 mmol) is added in small portions over 20 min. The reaction mixture is then left stirring and slowly warmed up to room temperature for 18 h. At 0° C., water (500 mL) is then slowly added then extracted with ethyl acetate containing 10% of hexanes. The organic layer is separated, dried with MgSO4, filtered and concentrated under reduced pressure to provide the expected product 2-(4-bromo-3-methylphenyl)-2-methylpropanenitrile (12.6 g, 99%) as a clear yellow oil which is used in the next step without further purification. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 1.71 (s, 6H) 2.43 (s, 3H) 7.14 (dd, J=8.40, 2.34 Hz, 1H) 7.34 (d, J=2.54 Hz, 1H) 7.53 (d, J=8.40 Hz, 1H)
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[CH:4][C:3]=1[CH3:11].[CH3:12]I.[H-].[Na+].O.C[N:18]([CH:20]=O)C>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:9])[C:20]#[N:18])=[CH:4][C:3]=1[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)CC#N)C
Name
Quantity
13.2 mL
Type
reactant
Smiles
CI
Name
Quantity
125 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.84 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture is then left
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed up to room temperature for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
then extracted with ethyl acetate containing 10% of hexanes
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(C#N)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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